molecular formula C20H21N5O3 B2964042 3-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-1H-quinazoline-2,4-dione CAS No. 896372-73-9

3-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-1H-quinazoline-2,4-dione

Cat. No. B2964042
CAS RN: 896372-73-9
M. Wt: 379.42
InChI Key: OPFXSOUKGOSVKN-UHFFFAOYSA-N
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Description

3-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-1H-quinazoline-2,4-dione is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is also known as GW-405,833 and has been studied extensively for its ability to modulate the activity of certain receptors in the brain.

Scientific Research Applications

Novel Synthesis Methods

Researchers have developed various novel synthesis methods for compounds structurally related to 3-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-1H-quinazoline-2,4-dione, highlighting the chemical versatility and potential for creating biologically active derivatives. For instance, a new route for synthesizing ellipticine quinone from isatin introduces a key intermediate that could be transformed into ellipticine quinone, a compound with significant pharmacological interest (Ramkumar & Nagarajan, 2014). This method's efficiency and novel approach indicate the broad potential for synthesizing related quinazoline derivatives.

Anticancer Activity

The synthesis of novel spiro[indenoquinoxaline-pyrrolizidine]-pyrazole conjugates has been studied, with some conjugates showing high cytotoxic activity against the HeLa cancer cell line (Zimnitskiy et al., 2020). This indicates that derivatives of quinazoline dione have a promising application in developing anticancer therapies.

Antibacterial Activity

The discovery of a multicomponent synthesis of 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones revealed that selected heterocyclic products possess notable antibacterial activities (Frolova et al., 2011). This suggests the potential for quinazoline derivatives in creating new antibiotics or antibacterial agents.

Antihypertensive Agents

Thienopyrimidinedione derivatives, sharing a similar heterocyclic structure with the quinazoline dione family, have been synthesized and evaluated for antihypertensive effects, showcasing the potential of these compounds in treating hypertension (Russell et al., 1988).

Green Synthesis Perspectives

The chemical fixation of CO2 to 2-aminobenzonitriles presents a straightforward route to quinazoline-2,4(1H,3H)-diones, emphasizing a green and sustainable approach to synthesizing these compounds. This method aligns with the goal of developing environmentally friendly synthesis methods for pharmaceutical intermediates (Vessally et al., 2017).

properties

IUPAC Name

3-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c26-18(24-13-11-23(12-14-24)17-7-3-4-9-21-17)8-10-25-19(27)15-5-1-2-6-16(15)22-20(25)28/h1-7,9H,8,10-14H2,(H,22,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFXSOUKGOSVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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